Plerixafor Hexa(trifluoroacetate)

Description

Propriétés

IUPAC Name |

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIVMLGSJBPBRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

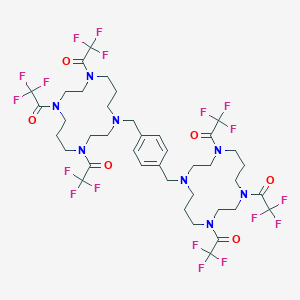

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48F18N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461834 |

Source

|

| Record name | AGN-PC-006HWZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1078.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4069393-93-3 |

Source

|

| Record name | AGN-PC-006HWZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unlocking the CXCL12/CXCR4 Axis: A Technical Guide to the Mechanism of Action of Plerixafor Hexa(trifluoroacetate)

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

As a Senior Application Scientist, I approach the pharmacological targeting of the CXCL12/CXCR4 axis not merely as a receptor-binding event, but as a dynamic perturbation of a complex cellular ecosystem. Plerixafor hexa(trifluoroacetate)—the laboratory-optimized, highly soluble salt form of the bicyclam derivative AMD3100—represents a paradigm shift in chemokine receptor pharmacology. Originally investigated for its antiviral properties, it has emerged as the premier small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4) (1)[1].

This whitepaper dissects the molecular mechanics of plerixafor, exploring its unique electrostatic binding profile, its nuanced role as a biased ligand, and the self-validating experimental frameworks required to robustly study its effects in vitro.

Molecular Mechanics: Electrostatic Occlusion of the Orthosteric Site

CXCR4 is a Class A seven-transmembrane G-protein-coupled receptor (GPCR) (2)[2]. Its endogenous ligand, CXCL12 (stromal cell-derived factor-1, SDF-1), drives critical physiological processes including hematopoietic stem cell (HSC) homing, immune cell trafficking, and tumor metastasis (3)[3].

The causality of plerixafor's high target affinity lies fundamentally in its acid-base chemistry. Plerixafor is a bicyclam compound linked by a 1,4-phenylenebis(methylene) bridge. At physiological pH, the two 1,4,8,11-tetraazacyclotetradecane rings are protonated, granting the molecule a dense overall +4 charge (2)[2].

This extreme positive charge allows plerixafor to act as an electrostatic plug. Site-directed mutagenesis and Gaussian accelerated molecular dynamics confirm that plerixafor binds deeply within the orthosteric pocket of CXCR4 (4)[4]. It forms critical charge-charge interactions with three specific acidic residues: Asp171 (Transmembrane Domain IV), Asp262 (TM VI), and Glu288 (TM VII) (5)[5]. By occupying this triad, plerixafor sterically and electrostatically occludes the binding of CXCL12, severing the physical tether that retains HSCs in the bone marrow niche (1)[1].

Signal Transduction: The Nuance of Biased Antagonism

Historically, plerixafor was viewed as a pure competitive antagonist. However, advanced pharmacological profiling reveals a more complex reality: it functions as a biased ligand (6)[6].

-

Gαi Pathway Blockade: The canonical CXCL12/CXCR4 interaction activates heterotrimeric Gαi proteins, which subsequently trigger the PI3K/AKT and MAPK/ERK cascades (7)[7]. These pathways are the primary drivers of cell survival, proliferation, and chemotactic migration. Plerixafor effectively abolishes this G-protein coupling, halting directed cellular migration and disrupting the immunosuppressive tumor microenvironment (TME) (8)[8].

-

β-Arrestin Biased Agonism: Paradoxically, while blocking Gαi, plerixafor binding actively promotes the recruitment of β-arrestin to the intracellular domain of CXCR4 (6)[6]. This biased agonism triggers receptor internalization and can activate alternative signaling networks, such as the β-catenin-MITF axis, which has been shown to drive melanogenesis in human melanocytes (6)[6].

CXCL12/CXCR4 signaling pathway and plerixafor-induced biased antagonism.

Quantitative Pharmacological Parameters

To provide a concrete framework for experimental design, the following table synthesizes key quantitative parameters associated with plerixafor's mechanism of action across various biological models.

| Parameter | Value / Observation | Biological Context | Reference |

| Molecular Charge | +4 (at physiological pH) | Drives electrostatic binding to Asp/Glu residues on CXCR4. | [2][2] |

| In Vitro Dosing (Melanocytes) | 1 – 10 nM | Induces MITF/tyrosinase expression via β-arrestin signaling. | [6][6] |

| In Vivo Topical Dosing | 0.1 – 10 mM | Restores pigmentation and increases hair follicle melanin. | [6][6] |

| Transcriptional Enrichment | 5- to 8-fold increase | β-catenin occupancy at MITF promoter TCF/LEF motifs. | [6][6] |

| In Vivo Systemic Dosing | 2 mg/kg/day (i.p.) | Exacerbates T cell-associated renal inflammation in UUO models. | [9][9] |

Self-Validating Experimental Methodologies

In drug development, an assay must be a closed, self-validating loop. A single readout is insufficient; causality must be proven through orthogonal controls. Below is the gold-standard protocol for validating CXCR4 functional antagonism in vitro.

Protocol: Self-Validating Transwell Chemotaxis Assay

Rationale: To prove that plerixafor functionally blocks CXCL12-driven migration, we must simulate the physiological chemokine gradient using a Boyden chamber (transwell) system. To make this self-validating, we must include a Gαi-independent migration control (e.g., a different chemokine/receptor pair like CCL5/CCR5 or generic FBS) to prove that plerixafor is not simply cytotoxic or globally paralyzing the cellular cytoskeleton.

-

Cellular Starvation (Baseline Normalization): Wash CXCR4+ target cells (e.g., acute myeloid leukemia blasts) and incubate in serum-free media for 4 hours.

-

Plerixafor Pre-Incubation (Target Saturation): Aliquot cells into the upper chamber. Add plerixafor hexa(trifluoroacetate) (e.g., 10 nM to 1 µM) to the upper chamber and incubate for 30 minutes.

-

Chemotactic Gradient Establishment: Add recombinant human CXCL12 (e.g., 100 ng/mL) to the lower chamber.

-

Control Integration: In a parallel well, add an alternative chemoattractant (e.g., 10% FBS) to the lower chamber. If plerixafor blocks CXCL12 migration but not FBS migration, specific CXCR4 antagonism is confirmed.

-

-

Migration and Quantification: Incubate for 4-24 hours (cell-type dependent). Harvest cells from the lower chamber and quantify using flow cytometry (counting beads).

-

Causality: Flow cytometry allows for concurrent viability staining (e.g., 7-AAD), proving that the lack of migration is due to receptor antagonism, not drug-induced apoptosis.

-

Self-validating in vitro transwell chemotaxis assay workflow for CXCR4 antagonism.

Translational Impact: Oncology and Beyond

The disruption of the CXCL12/CXCR4 axis by plerixafor extends far beyond its initial indication for HSC mobilization in multiple myeloma and non-Hodgkin's lymphoma (1)[1].

In acute myeloid leukemia (AML), the bone marrow stroma acts as a sanctuary site, protecting leukemic blasts from cytotoxic chemotherapy. Plerixafor mobilizes these blasts into the peripheral circulation, effectively stripping them of their microenvironmental protection and sensitizing them to chemotherapeutic agents (10)[10]. Furthermore, in solid tumors such as non-small cell lung cancer (NSCLC), plerixafor prevents the metastatic seeding of tumor cells to CXCL12-rich niches (bone, liver, brain) and disrupts the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (3)[3].

References

- What is the mechanism of Plerixafor? - Patsnap Synapse.

- CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetast

- Plerixafor Biases CXCR4 Signaling Through β-Arrestin to Promote Melanogenesis via β-Catenin–MITF Activ

- A phase 1/2 study of chemosensitization with the CXCR4 antagonist plerixafor in relapsed or refractory acute myeloid leukemia. NIH PMC.

- Pathway and mechanism of drug binding to chemokine receptors revealed by accelerated molecular simul

- CXCL12 (SDF-1)

- Physiology and Pharmacology of Plerixafor. NIH PMC.

- The binding mode of plerixafor to CXCR4 showing interactions with...

- Plerixafor is a Selective CXCR4 Antagonist and Mobilizes Hematopoietic Stem Cells in Cancer. Cancer Research Network.

- CXCR4 Antagonist AMD3100 (Plerixafor) Modulates Immune Responses in the Tumor Microenvironment.

Sources

- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]

- 2. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetastatic agent [frontiersin.org]

- 4. Pathway and mechanism of drug binding to chemokine receptors revealed by accelerated molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. A phase 1/2 study of chemosensitization with the CXCR4 antagonist plerixafor in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Plerixafor in Murine Models for Preclinical Research

Executive Summary

Plerixafor, a selective antagonist of the CXCR4 chemokine receptor, is a critical agent for mobilizing hematopoietic stem cells. Understanding its behavior in preclinical models is paramount for its application in oncology and regenerative medicine. This guide provides an in-depth examination of the pharmacokinetics of plerixafor in murine models. We will explore its absorption, distribution, metabolism, and excretion (ADME) profile, present key quantitative parameters, and detail field-proven experimental protocols for conducting robust pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage murine models for the evaluation of plerixafor and its derivatives.

Introduction: The CXCR4/SDF-1α Axis and the Role of Plerixafor

The interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is a fundamental signaling pathway. This axis governs the retention and homing of hematopoietic stem cells (HSCs) within the bone marrow niche.[1][2] In various pathologies, including many cancers, this pathway is hijacked to promote tumor growth, metastasis, and therapy resistance.[1]

Plerixafor (also known as AMD3100) is a bicyclam molecule that acts as a potent and selective antagonist of CXCR4.[3] By reversibly blocking the binding of SDF-1α to CXCR4, plerixafor disrupts the forces anchoring HSCs to the marrow matrix.[4][5] This disruption leads to a rapid and transient mobilization of HSCs and other progenitor cells into the peripheral circulation, where they can be collected for therapeutic purposes.[3] This mechanism is central to its FDA-approved use in combination with granulocyte-colony stimulating factor (G-CSF) to facilitate stem cell collection for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2]

The rationale for studying plerixafor pharmacokinetics in murine models is compelling. Mice are a well-established preclinical species with a high degree of physiological and genetic homology to humans.[3] Murine studies are essential for defining dose-response relationships, understanding drug disposition, and evaluating the efficacy of novel combination therapies before they advance to clinical trials.[1][6]

Mechanism of Action: A Visual Representation

The following diagram illustrates the competitive antagonism of plerixafor at the CXCR4 receptor, leading to the mobilization of hematopoietic stem cells from the bone marrow.

Caption: Plerixafor blocks the SDF-1α/CXCR4 interaction, mobilizing HSCs.

Pharmacokinetic Profile of Plerixafor in Murine Models

The ADME profile of plerixafor in mice is characterized by rapid absorption and elimination, with minimal metabolism.

Absorption

Following subcutaneous (SC) administration in mice, plerixafor is absorbed very rapidly. A study submitted to the FDA showed that after a single 5 mg/kg SC injection in male Swiss Webster mice, the peak plasma concentration (Cmax) was reached in just 0.25 hours (15 minutes).[1] This rapid uptake is a key feature, as the desired pharmacodynamic effect—cell mobilization—is also known to occur within hours of administration.[3] Studies in humans confirm that oral administration results in no detectable drug in the blood, necessitating parenteral routes like subcutaneous injection.[7]

Distribution

Pharmacokinetic modeling in humans suggests an apparent volume of distribution of approximately 0.3 L/kg, indicating that plerixafor is primarily distributed within the extravascular fluid space and is not extensively sequestered in tissues.[5] However, nonclinical studies in mice and rats have noted central nervous system (CNS) effects, such as decreased locomotor activity, suggesting that plerixafor can cross the blood-brain barrier to some extent.[1]

Metabolism

In vitro studies using human liver microsomes have demonstrated that plerixafor does not undergo metabolism by the cytochrome P450 enzyme system.[1][5] It also shows no inhibitory effect on major CYP enzymes.[1] This lack of hepatic metabolism simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions with compounds that are substrates or modulators of these enzymes.

Excretion

Plerixafor is eliminated from the body primarily through renal excretion. In healthy human subjects, approximately 70% of the administered dose is excreted unchanged in the urine.[8] This is consistent with its hydrophilic nature and lack of metabolism. The plasma clearance in mice is rapid. Following a 5 mg/kg SC dose, the clearance (Cl/F) was reported to be 564 mL/h/kg, with a rapid elimination half-life of 0.75 hours (45 minutes).[1] This fast clearance means the drug's direct effect is relatively short-lived, consistent with the transient nature of HSC mobilization observed in pharmacodynamic studies.[9]

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of plerixafor in mice following a single subcutaneous injection. This data is critical for designing experiments, as it informs the timing of blood sampling and pharmacodynamic assessments.

| Parameter | Value | Unit | Study Details | Source |

| Dose | 5 | mg/kg | Single subcutaneous injection | [1] |

| Cmax | 10.95 | ng/mL | Peak plasma concentration | [1] |

| Tmax | 0.25 | hours | Time to reach Cmax | [1] |

| t1/2 | 0.75 | hours | Elimination half-life | [1] |

| CL/F | 564 | mL/h/kg | Apparent plasma clearance | [1] |

Experimental Design and Protocols

Conducting a successful murine pharmacokinetic study requires meticulous planning and execution. The causality behind experimental choices is critical for generating reliable and reproducible data.

Experimental Workflow Overview

This diagram outlines the critical steps in a typical murine pharmacokinetic study of plerixafor.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Plerixafor enables safe, rapid, efficient mobilization of hematopoietic stem cells in sickle cell disease patients after exchange transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Increased mobilization and yield of stem cells using plerixafor in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plerixafor (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Plerixafor Hexa(trifluoroacetate): Chemical Structure and Physicochemical Properties

Introduction

Plerixafor, initially investigated for its anti-HIV properties, has emerged as a critical immunostimulant in oncology and hematology.[1][2] Marketed as Mozobil®, it is a first-in-class small molecule agent used to mobilize hematopoietic stem cells (HSCs) to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM).[1][3][4] Plerixafor's unique mechanism of action provides a powerful tool for researchers and clinicians, particularly in cases where traditional mobilization with granulocyte colony-stimulating factor (G-CSF) alone is insufficient.[5][6]

This guide provides an in-depth technical overview of plerixafor, with a focus on the hexa(trifluoroacetate) salt form. We will dissect its chemical structure, explore its core mechanism of action, and detail its critical physicochemical properties. Furthermore, this document furnishes field-proven experimental protocols, offering researchers a validated framework for handling, analysis, and in-vitro application of this compound.

Section 1: Chemical Identity and Structure

Systematic Name and Identifiers

Plerixafor is a macrocyclic compound belonging to the bicyclam class.[2][7] Its chemical structure consists of two cyclam rings linked by a 1,4-xylyl spacer.[7] The hexa(trifluoroacetate) salt is a specific formulation used in research and analytical settings, where the highly basic plerixafor molecule is protonated and stabilized by six trifluoroacetate counter-ions.

| Identifier | Plerixafor (Free Base) | Plerixafor Hexa(trifluoroacetate) |

| IUPAC Name | 1,1'-(1,4-phenylenebismethylene)bis(1,4,8,11-tetraazacyclotetradecane)[2] | 1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone[8] |

| CAS Number | 110078-46-1[2][9] | 4069393-93-3[8][10] |

| PubChem CID | 65015[2] | 11309252[8] |

| Molecular Formula | C₂₈H₅₄N₈[2][9][11] | C₄₀H₄₈F₁₈N₈O₆[8] |

| Molar Mass | 502.796 g/mol [2][9] | 1078.8 g/mol [8] |

Structural Elucidation

The core structure of plerixafor is defined by its two 1,4,8,11-tetraazacyclotetradecane (cyclam) rings. These rings are potent chelators of divalent metal ions, particularly zinc, and the biologically active form of plerixafor is its zinc complex.[2] All eight nitrogen atoms in the structure are basic and readily accept protons, a key determinant of its physicochemical properties.[2]

Caption: Schematic of Plerixafor's Bicyclam Structure.

Section 2: Mechanism of Action: The CXCR4/SDF-1α Axis

Plerixafor's therapeutic effect is rooted in its function as a selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[3][7]

-

HSC Retention: Under normal physiological conditions, hematopoietic stem cells reside in the bone marrow. Their retention is actively maintained by the interaction between the CXCR4 receptor, expressed on the surface of HSCs, and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), which is secreted by bone marrow stromal cells.[1][12] This binding anchors the stem cells within the marrow matrix.[1][3]

-

Competitive Inhibition: Plerixafor disrupts this anchoring mechanism. It binds to the CXCR4 receptor, physically blocking SDF-1α from interacting with it.[3][7][12]

-

Mobilization: The inhibition of the SDF-1α/CXCR4 axis leads to the rapid release of HSCs from the bone marrow niche into the peripheral bloodstream.[1][12] This process, known as mobilization, significantly increases the number of circulating CD34+ progenitor cells, which can then be efficiently collected via apheresis.[13][14] The action is synergistic when used in combination with G-CSF.[7]

Caption: Plerixafor's Mechanism of Action.

Section 3: Physicochemical Properties and Characterization

Understanding the physicochemical properties of plerixafor is fundamental to designing robust experimental protocols and ensuring data integrity.

General Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [15] |

| Melting Point | 130 °C to 135 °C (Typical: 131.5 °C) | [15] |

| Pharmacokinetic Half-life | 3 to 5 hours | [2][4] |

| Protein Binding | Up to 58% | [2][16] |

| Excretion | Primarily renal; ~70% unchanged in urine within 24 hours | [2][16] |

Solubility Profile

The high number of basic nitrogen atoms makes plerixafor's solubility highly dependent on pH.

-

Aqueous Solubility: Freely soluble in aqueous solutions with a pH less than 10; sparingly soluble at pH 11.[15] A product data sheet notes a solubility of ≥2.9 mg/mL in water with gentle warming.[9]

-

Organic Solvent Solubility: Freely soluble in alcohols like ethanol (≥14.14 mg/mL).[9][15] It has limited solubility in DMSO.[9]

Expertise & Experience Insight: The limited solubility in DMSO is a critical consideration for in vitro cell-based assays. While DMSO is a common solvent for compound libraries, using it for plerixafor can lead to precipitation and inaccurate concentration delivery. For cellular work, preparing fresh stock solutions in sterile water or ethanol, followed by dilution in culture media, is the recommended and most trustworthy approach.

Stability Analysis

Plerixafor demonstrates high chemical stability, which is a significant advantage for its clinical and research applications.

-

Solution Stability: When prepared as a solution (Mozobil® product), plerixafor is chemically stable for at least 2 weeks at both room temperature and under refrigeration (4°C).[5][17] Longer-term studies show stability for up to 84 days (3 months) in glass vials and plastic syringes with less than a 5% decline in concentration.[6]

-

Stress Stability: The compound remains stable even under accelerated degradation conditions, including freezing overnight at -20°C and heating at 60°C for 18 hours.[5][18]

Trustworthiness Insight: The high stability of plerixafor means that once a vial is opened under aseptic conditions, residual drug can be reliably used for subsequent experiments over several weeks without concerns of chemical degradation, provided sterility is maintained.[5][17] This allows for more efficient use of the reagent and reduces experimental variability.

Section 4: Experimental Protocols for Analysis and Handling

The following protocols are synthesized from validated methods in the literature, providing a self-validating system for researchers.

Protocol: Preparation of Stock Solutions for In Vitro Assays

-

Objective: To prepare a concentrated, sterile stock solution of plerixafor for use in cell culture experiments.

-

Materials: Plerixafor hexa(trifluoroacetate) powder, sterile anhydrous ethanol or sterile nuclease-free water, sterile microcentrifuge tubes.

-

Procedure:

-

Aseptically weigh the required amount of plerixafor powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile ethanol or water to achieve the desired stock concentration (e.g., 10 mM). Causality: Ethanol is often preferred for higher concentrations, while water is suitable for direct use and avoids potential solvent toxicity in sensitive cell lines.[9]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) can be applied if necessary.[9]

-

Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C. Stored correctly, stock solutions are stable for several months.[19][20]

-

Protocol: Quantification and Stability Testing using LC-MS/MS

This workflow is based on methods used to confirm the chemical stability of plerixafor solutions.[5][18]

-

Objective: To accurately quantify plerixafor concentration in a solution and assess its stability over time.

-

Sample Preparation:

-

Dilute the plerixafor-containing sample (e.g., from a stock solution or opened vial) in an appropriate solvent like methanol to bring it within the calibration curve range (e.g., a 1000-fold dilution).[5]

-

Add a known concentration of an internal standard (e.g., a stable isotope-labeled version like plerixafor-D4).

-

Vortex the sample to ensure homogeneity.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use an appropriate mobile phase gradient (e.g., water and acetonitrile with formic acid) to achieve chromatographic separation of plerixafor from potential degradants.

-

Tandem Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer in positive ion mode. Monitor for the specific precursor-to-product ion transition for plerixafor and the internal standard.

-

-

Method Validation (Self-Validating System):

-

Linearity: Prepare a calibration curve using known concentrations of a plerixafor reference standard to demonstrate a linear response.

-

Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations multiple times to ensure the coefficient of variation (CV) and bias are within acceptable limits (e.g., <15%).

-

Recovery: Assess the efficiency of the sample preparation by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

-

Data Analysis: Quantify the plerixafor concentration in the unknown samples by comparing the analyte/internal standard peak area ratio against the calibration curve. For stability studies, compare concentrations at various time points to the initial (T=0) concentration.

Caption: Workflow for Plerixafor Quantification.

Conclusion

Plerixafor hexa(trifluoroacetate) is a well-characterized compound with a defined chemical structure and a potent, selective mechanism of action against the CXCR4 receptor. Its favorable physicochemical properties, including predictable solubility and exceptional chemical stability, make it a reliable tool for both clinical applications and preclinical research. The validated protocols provided herein offer a framework for scientists to confidently handle, analyze, and deploy plerixafor in their studies, ensuring the generation of accurate and reproducible data in the exploration of stem cell biology, oncology, and beyond.

References

-

Cashen, A. (2009). Plerixafor - PMC. NIH. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Plerixafor? [Link]

-

Sanofi U.S. (n.d.). MOZOBIL® (plerixafor) injection, for subcutaneous use Prescribing Information. [Link]

-

Bes-Houtmann, S., et al. (2017). Chemical Stability of Plerixafor after Opening of Single-Use Vial. The Canadian Journal of Hospital Pharmacy. [Link]

-

Wikipedia. (n.d.). Plerixafor. [Link]

-

Gerlach, L. O., et al. (2010). Physiology and Pharmacology of Plerixafor. Immunology and Allergy Clinics of North America. [Link]

-

Bes-Houtmann, S., et al. (2017). Chemical Stability of Plerixafor after Opening of Single-Use Vial. PubMed. [Link]

-

Trittler, R., et al. (2016). Physicochemical Stability of Mozobil® (Plerixafor) Solution for Injection in Glass Vials and Plastic Syringes over a Three-Month Storage Period. ResearchGate. [Link]

-

Sanofi-aventis Canada Inc. (n.d.). PRODUCT MONOGRAPH PrPlerixafor Injection. [Link]

-

Bes-Houtmann, S., et al. (2017). (PDF) Chemical Stability of Plerixafor after Opening of Single-Use Vial. ResearchGate. [Link]

-

NextSDS. (n.d.). Plerixafor — Chemical Substance Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Plerixafor Hexa(trifluoroacetate). PubChem. [Link]

-

Bapatu, H. R., et al. (2018). Chemical structure of Plerixafor and its impurities. ResearchGate. [Link]

-

precisionFDA. (n.d.). PLERIXAFOR. [Link]

-

Bashey, A., et al. (2015). Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial. Haematologica. [Link]

-

Laskin, J. J., et al. (2009). Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma. Bone Marrow Transplantation. [Link]

-

Agresta, S. V., et al. (2018). A Phase 1 Study of the CXCR4 Antagonist Plerixafor in Combination With High-Dose Cytarabine and Etoposide in Children With Relapsed or Refractory Acute Leukemias or Myelodysplastic Syndrome. Journal of Pediatric Hematology/Oncology. [Link]

-

ClinicalTrials.gov. (n.d.). Prospective Observational Study on Plerixafor After Chemotherapy. [Link]

-

Wehr, V. H., & Comeau, J. M. (2016). Efficacy and Cost Analysis of a Plerixafor Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma. Journal of Hematology Oncology Pharmacy. [Link]

-

McDermott, D. H., et al. (2014). A phase 1 clinical trial of long-term, low-dose treatment of WHIM syndrome with the CXCR4 antagonist plerixafor. Blood. [Link]

-

BC Cancer. (2025, June 1). DRUG NAME: Plerixafor. [Link]

Sources

- 1. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plerixafor - Wikipedia [en.wikipedia.org]

- 3. MOZOBIL® (plerixafor) injection, for subcutaneous use Prescribing Information [products.sanofi.us]

- 4. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plerixafor Hexa(trifluoroacetate) | C40H48F18N8O6 | CID 11309252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. nextsds.com [nextsds.com]

- 11. GSRS [precision.fda.gov]

- 12. What is the mechanism of Plerixafor? [synapse.patsnap.com]

- 13. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Cost Analysis of a Plerixafor Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma [jhoponline.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. bccancer.bc.ca [bccancer.bc.ca]

- 17. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

plerixafor hexa(trifluoroacetate) molecular weight and in vitro solubility profile

An In-Depth Technical Guide to Plerixafor Hexa(trifluoroacetate): Physicochemical Properties and In Vitro Characterization

This guide provides an in-depth analysis of plerixafor hexa(trifluoroacetate), a critical active pharmaceutical ingredient (API). We will delve into its core physicochemical properties, specifically its molecular weight and in vitro solubility profile, offering field-proven insights and methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound for preclinical and formulation development.

Introduction to Plerixafor

Plerixafor is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1][4] This interaction is crucial for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.[4][5] By disrupting this axis, plerixafor mobilizes HSCs into the peripheral bloodstream, where they can be collected for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][4] Its clinical application, often in combination with granulocyte-colony stimulating factor (G-CSF), has become a valuable tool in hematopoietic stem cell transplantation.[1][4]

Mechanism of Action: Disrupting the CXCR4/CXCL12 Axis

The retention of HSCs in the bone marrow is an active process mediated by the interaction between CXCR4 expressed on HSCs and CXCL12 secreted by bone marrow stromal cells.[1] Plerixafor, as a CXCR4 antagonist, competitively binds to the receptor, preventing CXCL12 from docking.[1][2] This blockade disrupts the retention signal, leading to the rapid mobilization of HSCs from the marrow into the peripheral circulation.[4][5]

Caption: Plerixafor blocks the CXCL12-CXCR4 interaction, mobilizing Hematopoietic Stem Cells (HSC).

Molecular Weight and Structure

Understanding the precise molecular weight is fundamental for all quantitative experimental work, from preparing stock solutions to interpreting analytical data. The subject of this guide is the hexa(trifluoroacetate) salt of plerixafor.

| Property | Value | Source |

| Chemical Name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) hexa(trifluoroacetate) | N/A |

| Molecular Formula | C40H48F18N8O6 | [6][7] |

| Molecular Weight | 1078.8 g/mol | [6] |

| Plerixafor (Base) MW | 502.79 g/mol | [8] |

Note: It is critical to use the molecular weight of the salt form (1078.8 g/mol ) for accurate concentration calculations, not the free base.

In Vitro Solubility Profile

The solubility of an API is a critical determinant of its behavior in vitro and in vivo, influencing everything from bioassay performance to oral bioavailability.[9] Plerixafor's solubility is highly dependent on pH due to its multiple ionizable amine groups.

Qualitative Solubility Data

Published data provides a qualitative overview of plerixafor's solubility in various media.

| Solvent/Medium | Solubility Description | Source |

| Alcohols, Glycol | Freely Soluble | [10] |

| Aqueous Solutions (pH < 10) | Freely Soluble | [10] |

| Aqueous Solutions (pH 11) | Sparing Soluble | [10] |

| 0.1 M HCl | Sparing Soluble | [10] |

| Water, Saline | Slightly Soluble | [10] |

| Acetonitrile, Acetone | Very Slightly Soluble | [10] |

This qualitative profile suggests good solubility in acidic to neutral aqueous environments, which is favorable for many biological assay conditions. However, for rigorous drug development, quantitative data is essential.

Protocol for Determining Thermodynamic Equilibrium Solubility

To obtain definitive, quantitative solubility data, a robust experimental protocol is required. The "gold standard" is the saturation shake-flask method, which determines the thermodynamic or equilibrium solubility.[11] This value represents the true solubility of a compound at equilibrium, making it indispensable for pre-formulation and biopharmaceutical classification.[11][12]

Rationale and Causality

The choice of this method is deliberate. Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions, the equilibrium method ensures that the solid and solution phases have reached a true thermodynamic balance.[11][12] Following the International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines, we will determine solubility across a physiologically relevant pH range (1.2 to 6.8) at a controlled temperature (37 ± 1 °C) to mimic in vivo conditions.[13][14] A validated High-Performance Liquid Chromatography (HPLC) method is chosen for quantification due to its ability to separate the parent compound from any potential degradants or impurities, ensuring analytical accuracy.[11]

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic equilibrium solubility of an API.

Step-by-Step Methodology

1. Preparation of Solubility Media:

- Prepare a minimum of three aqueous buffer systems as per ICH M9 guidelines.[14][15]

- pH 1.2 (e.g., 0.1 N HCl).

- pH 4.5 (e.g., Acetate buffer).

- pH 6.8 (e.g., Phosphate buffer).

- Verify the pH of each buffer using a calibrated pH meter before and after the experiment.[14]

2. Sample Preparation:

- Into appropriately sized glass vials, add an excess amount of plerixafor hexa(trifluoroacetate) solid to a known volume of each buffer.

- Expert Insight: "Excess" is key. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[11] However, avoid adding so much that it alters the properties of the medium.[11]

3. Equilibration:

- Seal the vials securely to prevent evaporation.

- Place the vials in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C.[13][14]

- Agitate the samples for a sufficient duration to reach equilibrium. This can vary significantly between compounds; a typical starting point is 48 to 72 hours.[13]

- Self-Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are within a narrow margin (e.g., <5% variance).[13]

4. Sample Separation:

- Promptly separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility value.

- Use centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by filtration of the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).

- Expert Insight: Pre-saturating the filter by discarding the first few hundred microliters of filtrate is a best practice to prevent drug loss due to filter binding.

5. Quantification:

- Prepare a standard curve of plerixafor hexa(trifluoroacetate) of known concentrations in a suitable diluent.

- Accurately dilute the filtered supernatant into the linear range of the standard curve.

- Analyze the standards and samples using a validated, stability-indicating HPLC-UV method.

6. Data Analysis:

- Determine the concentration of plerixafor in the diluted samples by interpolating from the standard curve.

- Calculate the original solubility in mg/mL, accounting for the dilution factor.

- Perform the experiment in at least triplicate for each pH condition to ensure reproducibility.[13][14]

Conclusion

This guide has detailed the essential physicochemical characteristics of plerixafor hexa(trifluoroacetate), providing its precise molecular weight and a framework for understanding its solubility. While qualitative data offers initial guidance, the provided step-by-step protocol for determining thermodynamic equilibrium solubility equips researchers with a robust, self-validating method to generate the high-quality, quantitative data necessary for informed drug development decisions. Adherence to these scientifically-grounded methodologies is paramount for ensuring accuracy and reproducibility in preclinical research.

References

- Patsnap Synapse. What is the mechanism of Plerixafor? [Internet]. 2024 Jul 17.

- Uygun, K. CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetastatic agent. Naunyn-Schmiedeberg's Archives of Pharmacology. 2025 Nov 25.

- Uygun, K. CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetastatic agent. Naunyn-Schmiedeberg's Archives of Pharmacology. 2025 Nov 25.

- Ueda, M., et al. Physiology and Pharmacology of Plerixafor. Portland Press.

- Jørgensen, C.S., et al. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization. Nature Communications.

- PubChem. Plerixafor Hexa(trifluoroacetate). National Center for Biotechnology Information.

- sanofi-aventis Canada Inc. PRODUCT MONOGRAPH PrPlerixafor Injection.

- TLC Pharmaceutical Standards. Plerixafor 8HCl.

- MedchemExpress.com. Plerixafor (AMD 3100).

- Kerns, E.H., Di, L. In vitro solubility assays in drug discovery. Drug Discovery Today. 2008 Nov 15.

- NextSDS. Plerixafor Hexa(trifluoroacetate) — Chemical Substance Information.

- Medsafe. Plerixafor-AFT, Injection, solution for subcutaneous use. New Zealand Medicines and Medical Devices Safety Authority. 2025 Apr 24.

- Tsinman, K., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations.

- ResearchGate. In Vitro Solubility Assays in Drug Discovery.

- AdooQ Bioscience. Plerixafor 8HCl (DB06809).

- FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. 2024 Apr 4.

- Ramirez, E., et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. 2021 Mar 10.

- ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. 2019 Nov 20.

- Walker, S.E., et al. Chemical Stability of Plerixafor after Opening of Single-Use Vial. The Canadian Journal of Hospital Pharmacy. 2017 Aug 31.

Sources

- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]

- 2. CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetastatic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetastatic agent [frontiersin.org]

- 4. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plerixafor Hexa(trifluoroacetate) | C40H48F18N8O6 | CID 11309252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nextsds.com [nextsds.com]

- 8. medsafe.govt.nz [medsafe.govt.nz]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. who.int [who.int]

- 14. database.ich.org [database.ich.org]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Reconstitution and Application Protocol: Plerixafor Hexa(trifluoroacetate) for In Vitro Cell Culture

As a Senior Application Scientist, I have designed this protocol to bridge the gap between the physicochemical properties of Plerixafor hexa(trifluoroacetate) and its functional application in cell culture. This guide abandons generic instructions in favor of a causality-driven approach, ensuring that every experimental choice you make is grounded in the molecular reality of the compound and the biological system.

Introduction & Mechanistic Overview

Plerixafor (commonly known as AMD3100) is a highly specific, reversible bicyclam antagonist of the CXCR4 chemokine receptor [2]. Originally investigated as an anti-HIV agent, it is now widely utilized in oncology and stem cell research to disrupt the CXCR4/CXCL12 (SDF-1α) retention axis [4].

By binding directly to the orthosteric pocket of CXCR4, Plerixafor prevents the cognate ligand CXCL12 from docking[5]. This blockade halts downstream Gαi-protein signaling, effectively shutting down intracellular calcium flux, PI3K/AKT, and MAPK/ERK pathways that drive cell chemotaxis, survival, and stroma-mediated chemoresistance[1, 8].

Diagram 1: Plerixafor mechanism of action blocking the CXCR4/CXCL12 signaling pathway.

Physicochemical Properties & Solubility Profile

The hexa(trifluoroacetate) (6TFA) salt of Plerixafor is specifically engineered for high stability and extreme aqueous solubility. Because Plerixafor is a polyamine (a bicyclam with eight nitrogen atoms), the ionization provided by six trifluoroacetic acid molecules renders the complex highly polar.

Critical Insight: Do not use Dimethyl Sulfoxide (DMSO) for this specific salt form. While the free base of Plerixafor dissolves in organic solvents, the 6TFA salt exhibits poor solubility in DMSO, and moisture-contaminated DMSO will cause rapid precipitation and degradation [1].

| Property | Specification |

| Chemical Name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) 6TFA |

| Molecular Weight | ~1186.9 g/mol (Anhydrous basis) |

| Solubility (H₂O) | ≥ 100 mg/mL (Highly Soluble) |

| Solubility (DMSO) | Insoluble / Not Recommended |

| Target | CXCR4 (In vitro IC₅₀ ~10–100 nM) [1] |

| Storage (Solid) | -20°C (Dessicated, protected from light) |

Reconstitution Protocol: 10 mM Stock Solution

This protocol ensures the generation of a sterile, stable, and precise 10 mM stock solution for downstream in vitro assays.

Diagram 2: Step-by-step reconstitution and storage workflow for Plerixafor 6TFA.

Step-by-Step Methodology

-

Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

-

Causality: The 6TFA salt is highly hygroscopic. Opening a cold vial causes ambient moisture to condense on the powder, altering the effective mass and diluting your final concentration.

-

-

Calculation & Solvent Addition: To prepare a 10 mM stock, calculate the required volume of sterile, cell-culture grade water using the formula: Volume (µL) =[Mass (mg) / (10 mM * 1186.9 g/mol)] * 1,000,000. For exactly 5 mg of powder, add 421 µL of sterile H₂O.

-

Causality: Water is the only appropriate solvent due to the extreme polarity of the hexa(trifluoroacetate) salt.

-

-

Dissolution: Vortex the vial gently for 30–60 seconds.

-

Validation Check: Hold the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete solvation; if observed, sonicate in a room-temperature water bath for 1 minute.

-

-

Sterile Filtration: Pass the reconstituted solution through a 0.22 µm PTFE or PVDF syringe filter.

-

Causality: Because the solvent is water (which cannot self-sterilize like high-concentration DMSO), filtration is mandatory to prevent bacterial/fungal contamination in your cell cultures. PTFE/PVDF membranes are chosen to prevent non-specific binding of the drug to the filter.

-

-

Aliquoting & Storage: Divide the filtered stock into 20–50 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C.

-

Causality: Repeated freeze-thaw cycles degrade the bicyclam structure and introduce moisture. Single-use aliquots guarantee a self-validating, consistent concentration for every experiment.

-

In Vitro Experimental Workflows

Plerixafor is predominantly used to study cell migration and to overcome stroma-mediated chemoresistance. Working concentrations typically range from 1 µM to 100 µM depending on the cell line's CXCR4 expression levels [7].

Workflow A: Transwell Chemotaxis/Migration Assay

This assay evaluates the ability of Plerixafor to halt CXCL12-driven tumor or stem cell migration [6].

-

Cell Preparation & Pre-incubation: Harvest CXCR4+ cells (e.g., AML blasts, C1498, or SW480 cells). Resuspend at 1×106 cells/mL in low-serum media (1% FBS). Add Plerixafor to the suspension at a final concentration of 10 µM to 100 µM. Incubate for 1 to 2 hours at 37°C.

-

Causality: Pre-incubation is critical. Plerixafor must occupy the CXCR4 orthosteric pocket before the cells are exposed to the CXCL12 gradient [5].

-

-

Chamber Setup: Add 500 µL of media containing 100 ng/mL recombinant human CXCL12 (SDF-1α) to the lower chamber of a Transwell plate (3 µm or 5 µm pore size) [6].

-

Seeding: Seed 100 µL of the pre-treated cell suspension into the upper insert.

-

Migration & Quantification: Incubate for 4 to 24 hours at 37°C. Remove non-migrated cells from the top of the insert, and quantify migrated cells in the lower chamber via flow cytometry or crystal violet staining.

-

Validation Check (Self-Validating System): Always run a "Vehicle (H₂O) + No CXCL12" control (to establish basal migration) and a "Vehicle + CXCL12" control. The system is only valid if the positive control yields a ≥ 3-fold increase in migration over the basal level [6].

-

Workflow B: Stroma-Dependent Cytotoxicity Assay

This workflow models the bone marrow niche, demonstrating how Plerixafor sensitizes leukemic or solid tumor cells to chemotherapy by disrupting protective stromal interactions[4, 7].

-

Feeder Layer Establishment: Plate mesenchymal stromal cells (MSCs) or osteoblasts in a 96-well plate and allow them to form a confluent monolayer (24-48 hours).

-

Co-Culture: Add 1×104 tumor cells to the feeder layer. Allow 24 hours for the tumor cells to tether to the stroma via the CXCR4/CXCL12 axis.

-

Dual Treatment: Replace the media with fresh media containing both the chemotherapeutic agent (e.g., Cytarabine or 5-FU) and 10 µM Plerixafor [7].

-

Causality: Plerixafor acts as a mobilizer. By antagonizing CXCR4, it breaks the physical tethering of the tumor cells to the protective stroma, forcing them into the suspension where they are highly vulnerable to the cytotoxic drug [3, 4].

-

-

Analysis: After 48 hours, harvest the cells and analyze tumor cell apoptosis via Annexin V/PI flow cytometry.

References

-

Selective Enhancement of Donor Hematopoietic Cell Engraftment by the CXCR4 Antagonist AMD3100 in a Mouse Transplantation Model PLOS One URL:[Link]

-

Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms Blood Advances - ASH Publications URL:[Link]

-

Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice Experimental Hematology & Oncology (via PMC) URL:[Link]

-

Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

A CXCR4 antagonist leads to tumor suppression by activation of immune cells in a leukemia-induced microenvironment Oncology Reports (Spandidos Publications) URL:[Link]

-

CXCR4 Expression and Treatment with SDF-1α or Plerixafor Modulate Proliferation and Chemosensitivity of Colon Cancer Cells Translational Oncology (via PMC) URL:[Link]

-

Mozobil - plerixafor (EPAR Public Assessment Report) European Medicines Agency (EMA) URL:[Link]

Application Note: Pharmacological Blockade of the CXCL12/CXCR4 Axis In Vitro Using Plerixafor Hexa(trifluoroacetate)

Executive Summary

The CXCL12/CXCR4 signaling axis is a critical driver of cellular chemotaxis, survival, and proliferation. In oncology, its dysregulation is heavily implicated in tumor microenvironment interactions, angiogenesis, and metastasis[1],[2]. Plerixafor (widely known as AMD3100) is a highly selective bicyclam antagonist of the CXCR4 receptor. This application note provides a comprehensive, self-validating framework for researchers utilizing Plerixafor hexa(trifluoroacetate) or its octahydrochloride salt to interrogate CXCL12/CXCR4-dependent mechanisms in vitro.

Mechanistic Insights & Experimental Causality

To design rigorous in vitro assays, one must understand the precise pharmacological behavior of Plerixafor.

-

Receptor Antagonism: Plerixafor binds to the allosteric binding pockets of the CXCR4 transmembrane domains, sterically hindering the binding of its cognate ligand, CXCL12 (SDF-1)[3]. This prevents the subsequent activation of Gαi proteins.

-

Downstream Uncoupling: By blocking Gαi activation, Plerixafor abolishes downstream intracellular calcium flux, PI3K/AKT-mediated survival pathways, and MAPK/ERK-driven proliferation[4].

-

Crucial Caveat (The CXCR7 Factor): Plerixafor is not biologically inert outside of CXCR4; it acts as an allosteric agonist for CXCR7 (ACKR3),. Causality in experimental design: If your cell line co-expresses CXCR7, treating with Plerixafor may inadvertently trigger β -arrestin recruitment via CXCR7 while blocking CXCR4. Researchers must validate the expression profile of both receptors to ensure phenotypic changes are strictly CXCR4-dependent.

Fig 1: Mechanism of Plerixafor (AMD3100) blocking CXCL12/CXCR4 downstream signaling.

Reagent Preparation & Physicochemical Data

Plerixafor is highly hygroscopic. The molecular weight varies significantly depending on the salt form (e.g., hexa(trifluoroacetate) vs. octahydrochloride). Always calculate molarity based on the batch-specific molecular weight provided on your Certificate of Analysis (CoA).

Table 1: Physicochemical Properties & Stock Preparation

| Property | Specification / Protocol Step | Rationale |

| Primary Target | CXCR4 (Antagonist) | IC50 = 44 nM (cell-free assay)[3]. |

| Solubility | ≥ 10 mg/mL in H2O or DMSO | H2O is preferred for in vitro cell culture to avoid DMSO-induced cytotoxicity or solvent artifacts. |

| Stock Preparation | Dissolve 10 mg in 1 mL sterile ddH2O . | Yields a highly concentrated stock. Filter sterilize through a 0.22 µm PTFE membrane if necessary. |

| Storage | Aliquot and store at -20°C to -80°C. | Avoid repeated freeze-thaw cycles which degrade the compound. Stable for up to 6 months at -20°C. |

In Vitro Experimental Protocols

Protocol A: Transwell Chemotaxis (Migration) Assay

This assay measures the ability of Plerixafor to halt CXCL12-driven physical migration of cells (e.g., metastatic cancer cells or leukocytes)[5].

Step-by-Step Methodology:

-

Serum Starvation (Crucial Step): Wash cells 2x with PBS. Culture cells in serum-free media (0.1% BSA can be added for viability) for 12–24 hours. Causality: This reduces basal kinase activity and ensures that migration is driven specifically by the CXCL12 gradient rather than serum growth factors.

-

Cell Harvesting: Detach cells using a non-enzymatic dissociation buffer (e.g., EDTA) to preserve extracellular CXCR4 receptors. Trypsin can cleave surface receptors, causing false negatives.

-

Plerixafor Pre-treatment: Resuspend cells in serum-free media at 1×106 cells/mL. Add Plerixafor to the cell suspension at a final concentration of 1 µM to 10 µM. Incubate for 30–60 minutes at 37°C. Causality: Pre-incubation ensures receptor occupancy prior to ligand exposure.

-

Chamber Setup:

-

Lower Chamber: Add 600 µL of serum-free media containing 50–100 ng/mL recombinant human CXCL12.

-

Upper Chamber (Insert): Carefully seed 100 µL of the pre-treated cell suspension into the upper transwell insert (8 µm pore size).

-

-

Incubation: Incubate for 4–24 hours at 37°C (time depends on the intrinsic motility of the cell line).

-

Fixation & Staining: Remove non-migrated cells from the top of the membrane using a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde (15 min), and stain with 0.1% Crystal Violet (20 min).

-

Quantification: Count migrated cells under a microscope in 5 random fields per insert.

Fig 2: Workflow for the Transwell Chemotaxis Assay using Plerixafor.

Protocol B: Intracellular Signaling Assessment (Western Blotting)

To prove that Plerixafor is blocking the axis, you must show the abrogation of downstream signal transduction (e.g., p-AKT, p-ERK1/2)[4].

Step-by-Step Methodology:

-

Preparation: Seed cells in 6-well plates and grow to 70% confluence. Serum-starve for 16 hours.

-

Inhibition: Treat cells with 10 µM Plerixafor (or vehicle control) for 1 hour.

-

Stimulation: Pulse the cells with 100 ng/mL CXCL12 for exactly 5, 10, and 15 minutes. Causality: Phosphorylation of AKT and ERK is transient. Missing the peak activation window will result in uninterpretable data.

-

Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

-

Analysis: Perform SDS-PAGE. Probe with primary antibodies against total-AKT, phospho-AKT (Ser473), total-ERK, and phospho-ERK (Thr202/Tyr204).

Expected Outcomes & Self-Validating Controls

A trustworthy protocol must be self-validating. Ensure your experimental design includes the controls listed below to verify the integrity of your data.

Table 2: Quantitative Benchmarks and Quality Controls

| Parameter | Expected Outcome / Benchmark | Self-Validating Control |

| Receptor Binding (IC50) | 0.02 - 0.13 µM (cell-based assays). | Positive Control: Uninhibited cells + CXCL12 must show robust baseline activity. |

| Migration Inhibition | 60% to >90% reduction in migrated cells at 10 µM Plerixafor[5]. | Negative Control: Cells without CXCL12 in the lower chamber (measures basal chemokinesis). |

| Calcium Flux Inhibition | 100% inhibition at 100 ng/mL Plerixafor in THP-1 cultures. | Specificity Control: Stimulate with a different chemokine (e.g., CCL2) to prove Plerixafor isn't causing global cellular paralysis[3]. |

| Signaling (p-AKT / p-ERK) | Near-complete ablation of the CXCL12-induced phosphorylation spike[4]. | Loading Control: Total AKT/ERK and GAPDH/Actin must remain constant across all lanes. |

Troubleshooting Note: If Plerixafor fails to inhibit migration, verify the cell line's CXCR4 surface expression via Flow Cytometry. Intracellular sequestration of CXCR4 or dominant CXCR7 expression can render Plerixafor ineffective in vitro.

References

-

Spandidos Publications. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments. Available at:[Link]

-

PLOS ONE. Imaging CXCL12-CXCR4 Signaling in Ovarian Cancer Therapy. Available at:[Link]

-

Baishideng Publishing Group. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro. Available at:[Link]

-

Neoplasia (via RU.nl). CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy. Available at:[Link]

Sources

Application Note: Plerixafor Hexa(trifluoroacetate) Administration Routes in Preclinical Tumor Models

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Technical Application Note & Standard Operating Protocol

Mechanistic Rationale: The CXCR4/CXCL12 Axis in Oncology

Plerixafor (AMD3100) is a bicyclam small molecule that functions as a highly specific, reversible antagonist of the CXCR4 chemokine receptor[1]. In the physiological state, the interaction between CXCR4 (expressed on hematopoietic stem cells and various tumor cells) and its cognate ligand CXCL12/SDF-1α (secreted by bone marrow stromal cells) mediates cellular homing and retention within the protective bone marrow niche[2].

In preclinical oncology, plerixafor hexa(trifluoroacetate) is primarily utilized as a chemosensitizing agent . By blocking the CXCR4 receptor, plerixafor disrupts tumor-stroma crosstalk, forcing leukemic blasts and solid tumor cells to mobilize from the bone marrow into the peripheral circulation[3]. This egress strips the tumor cells of stroma-mediated survival signals, rendering them highly vulnerable to systemic cytotoxic therapies[3].

Fig 1: Mechanism of Plerixafor-mediated CXCR4 blockade and subsequent cellular mobilization.

Pharmacokinetics & Administration Route Selection

The hexa(trifluoroacetate) salt of plerixafor is highly soluble in aqueous vehicles (e.g., sterile PBS or 0.9% saline). In murine models, the pharmacokinetic profile and downstream pharmacodynamics are heavily dictated by the route of administration. Selecting the correct route is critical for aligning peak cellular mobilization with the half-life of your chosen chemotherapeutic agent.

Table 1: Quantitative Comparison of Plerixafor Administration Routes in Mice

| Administration Route | Typical Dose | Peak Mobilization ( Tmax ) | Primary Application | Key Experimental Advantage |

| Subcutaneous (SC) | 5 mg/kg | 1.0 - 2.5 hours | Stem cell & leukocyte mobilization | Rapid absorption; directly mimics the clinical administration route[4]. |

| Intraperitoneal (IP) | 5 - 10 mg/kg | 1.0 - 4.0 hours | Systemic hematological tumors | Highly convenient for chronic, daily dosing regimens (e.g., DLBCL models)[5]. |

| Intratumoral (IT) | Model-dependent | N/A (Localized) | Solid tumor microenvironments | Direct disruption of local tumor-mesenchymal stem cell (MSC) interactions[6]. |

Preclinical Protocols: In Vivo Chemosensitization Workflows

Protocol A: Systemic Mobilization in Hematological Malignancies (e.g., ALL / DLBCL)

Scientific Causality: To overcome stroma-mediated drug resistance, plerixafor must be administered prior to the chemotherapeutic agent. This deliberate staggering allows maximum interruption of leukemia-stromal interactions and ensures peak tumor cell presence in the blood when the cytotoxic drug reaches its Cmax [3].

Step-by-Step Methodology:

-

Vehicle Preparation: Dissolve plerixafor hexa(trifluoroacetate) powder in sterile PBS to a working concentration of 1 mg/mL. Filter-sterilize through a 0.22 µm membrane. Store aliquots at -20°C to prevent degradation.

-

Engraftment Verification: Prior to treatment, verify robust engraftment of the tumor model (e.g., NSG mice injected intravenously with MLL-rearranged ALL cells) via bioluminescence imaging or peripheral blood sampling[3].

-

Plerixafor Administration: Administer a single dose of 5 mg/kg plerixafor via SC or IP injection.

-

The Mobilization Window (Critical Step): Wait exactly 2.5 to 4 hours. Why? Murine pharmacokinetic data demonstrates that peak egress of CXCR4+ leukocytes and progenitor cells into the peripheral blood occurs at approximately 2.5 hours post-injection[4].

-

Cytotoxic Therapy: Administer the primary chemotherapeutic agent (e.g., Cytarabine 100 mg/kg via IP injection)[3].

-

Endpoint Analysis: Sacrifice mice at predetermined endpoints. Harvest bone marrow (femurs/tibias), spleen, and peripheral blood for flow cytometric analysis of leukemic burden[3].

Fig 2: Standard workflow for plerixafor-induced chemosensitization in preclinical models.

Protocol B: Solid Tumor Microenvironment Modulation (Breast Cancer)

Scientific Causality: In solid tumors, MSCs protect cancer cells from chemotherapy via cytokine signaling (e.g., IL-1). Localized CXCR4 blockade forces tumor cells into an active cell cycle, rendering them highly vulnerable to DNA-damaging agents like carboplatin[6].

Step-by-Step Methodology:

-

Tumor Establishment: Inject breast cancer cells (e.g., MDA-MB-231) subcutaneously into the dorsal flank of BALB/c nude mice. Allow tumors to reach a volume of ~0.5 cm³[6].

-

Plerixafor Dosing: Administer plerixafor intratumorally (IT). Use a Hamilton syringe to distribute the dose evenly across multiple geometric planes within the tumor to ensure uniform receptor blockade[6].

-

Chemotherapy Staggering: Four days post-plerixafor treatment, administer Carboplatin (50 mg/kg IP)[6].

-

Monitoring: Monitor tumor volume via digital calipers. Assess total peripheral cell counts to ensure the combinatorial therapy does not induce fatal myelosuppression[6].

Self-Validating Systems: Quality Control & Pharmacodynamics

To ensure the trustworthiness and reproducibility of your in vivo data, every plerixafor study must incorporate a self-validating pharmacodynamic arm. Do not assume the drug has worked simply because it was injected; prove target engagement.

-

Validation Check 1: Peripheral Blood Leukocytosis. Plerixafor induces a highly predictable, rapid leukocytosis. Draw peripheral blood from a control cohort at 2.5 hours post-injection. Total white blood cell (WBC) and CD3+ T cell counts should be significantly elevated (typically 3- to 6-fold) compared to vehicle-treated controls[4]. If leukocytosis is absent, investigate drug formulation stability or injection technique.

-

Validation Check 2: Receptor Occupancy via Flow Cytometry. Prolonged exposure to plerixafor can paradoxically upregulate surface CXCR4 expression while simultaneously decreasing the binding of antibody clones that target the SDF-1 binding site (e.g., the 12G5 clone)[3]. Use a multi-clone flow cytometry panel (e.g., 1D9, 2B11, and 12G5) on harvested cells to definitively confirm target engagement and receptor modulation[3].

References

-

Plerixafor as a chemosensitizing agent in pediatric acute lymphoblastic leukemia: efficacy and potential mechanisms of resistance to CXCR4 inhibition . Oncotarget. 3

-

PHARMACOLOGY REVIEW(S) - Mozobil . U.S. Food and Drug Administration (FDA).2

-

The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice . PMC / National Institutes of Health. 4

-

Mozobil - plerixafor Assessment Report . European Medicines Agency (EMA). 1

-

AMD3100-mediated production of interleukin-1 from mesenchymal stem cells is key to chemosensitivity of breast cancer cells . PMC / National Institutes of Health. 6

-

Pharmacological modulation of CXCR4 cooperates with BET bromodomain inhibition in diffuse large B-cell lymphoma . Haematologica. 5

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Plerixafor as a chemosensitizing agent in pediatric acute lymphoblastic leukemia: efficacy and potential mechanisms of resistance to CXCR4 inhibition | Oncotarget [oncotarget.com]

- 4. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological modulation of CXCR4 cooperates with BET bromodomain inhibition in diffuse large B-cell lymphoma | Haematologica [haematologica.org]

- 6. AMD3100-mediated production of interleukin-1 from mesenchymal stem cells is key to chemosensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Plerixafor Hexa(trifluoroacetate): Application Notes and Protocols for Transwell Chemotaxis Assays

Introduction: Targeting a Key Pathway in Cell Migration

The C-X-C chemokine receptor type 4 (CXCR4) and its sole chemokine ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), form a critical signaling axis that governs cell migration in a multitude of physiological and pathological processes.[1][2][3] This includes roles in hematopoietic stem cell (HSC) homing to the bone marrow, immune responses, organogenesis, and unfortunately, in cancer metastasis.[3][4][5] The interaction between CXCL12 and CXCR4 triggers a cascade of intracellular signaling events, primarily through G-protein coupled pathways, leading to chemotaxis, which is the directed movement of a cell along a chemical gradient.[2][5][6]

Plerixafor (formerly known as AMD3100) is a potent and selective antagonist of the CXCR4 receptor.[1][7][8] By binding to CXCR4, plerixafor effectively blocks its interaction with CXCL12, thereby inhibiting the downstream signaling that mediates cell migration.[1][7][9] This makes plerixafor an invaluable tool for researchers studying the CXCR4/CXCL12 axis and a clinically significant agent for mobilizing HSCs from the bone marrow into the peripheral blood for collection and transplantation.[1][7][9]

This application note provides a detailed guide for researchers on the preparation and use of plerixafor hexa(trifluoroacetate) for in vitro transwell chemotaxis assays. We will delve into the underlying principles of the assay, provide step-by-step protocols for compound preparation and the chemotaxis experiment, and offer insights into data analysis and interpretation.

Mechanism of Action: Plerixafor's Inhibition of CXCR4/CXCL12 Signaling

The CXCL12/CXCR4 signaling pathway is a well-orchestrated process that initiates cell migration. The binding of the chemokine CXCL12 to its receptor CXCR4, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades.[2][4] This activation leads to the mobilization of intracellular calcium, activation of the PI3K/Akt and MAPK pathways, and ultimately results in cytoskeletal rearrangements and directed cell movement towards the CXCL12 gradient.[2][4][5]

Plerixafor acts as a bicyclam molecule that specifically binds to the CXCR4 receptor, preventing the binding of CXCL12.[7] This competitive inhibition effectively shuts down the signaling cascade, thus abrogating the chemotactic response of CXCR4-expressing cells to a CXCL12 gradient.[7][8]

Figure 1. Mechanism of Plerixafor Action.

Protocol 1: Preparation of Plerixafor Hexa(trifluoroacetate) Stock and Working Solutions

Scientific integrity dictates meticulous preparation of reagents. The hexa(trifluoroacetate) salt form of plerixafor offers specific solubility characteristics that must be considered.

Materials:

-

Plerixafor hexa(trifluoroacetate) powder (CAS 4069393-93-3)[10][11]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure for 10 mM Stock Solution:

-

Calculate the required mass: The molecular weight of plerixafor hexa(trifluoroacetate) is 1078.8 g/mol .[11] To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 1078.8 g/mol / 1000 = 10.788 mg

-

Dissolution: Carefully weigh the calculated amount of plerixafor hexa(trifluoroacetate) powder and dissolve it in the appropriate volume of anhydrous DMSO.[12] Vortex briefly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.[12]

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. A study on plerixafor (Mozobil) showed chemical stability for at least 2 weeks at room temperature and under refrigeration, suggesting good short-term stability of the molecule itself.[13][14]

Procedure for Working Solutions:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Prepare working solutions by serially diluting the 10 mM stock solution in the appropriate cell culture medium for your transwell assay. It is crucial to perform dilutions fresh for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Protocol 2: Transwell Chemotaxis Assay

This protocol outlines a general procedure for assessing the inhibitory effect of plerixafor on CXCL12-induced cell migration using a transwell system. Optimization of cell number, chemoattractant concentration, and incubation time is recommended for each cell type.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, U937, or primary lymphocytes)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Plerixafor hexa(trifluoroacetate) working solutions

-

Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type)[17]

-

24-well companion plates

-

Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

-

Reagents for cell quantification (e.g., Calcein-AM, or crystal violet stain)

-

Plate reader (fluorescence or absorbance)

Experimental Workflow:

Sources

- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. CXCR4 signaling in the regulation of stem cell migration and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. nextsds.com [nextsds.com]

- 11. Plerixafor Hexa(trifluoroacetate) | C40H48F18N8O6 | CID 11309252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

improving plerixafor hexa(trifluoroacetate) stability in aqueous buffer solutions

Welcome to the Technical Support Center for plerixafor formulation and stability. As a bicyclam derivative and a potent C-X-C chemokine receptor type 4 (CXCR4) antagonist, plerixafor is highly effective at mobilizing hematopoietic stem cells (HSCs) into the peripheral blood[1]. However, its unique polyamine macrocyclic structure presents specific challenges when formulating stable aqueous solutions—particularly regarding buffer compatibility and oxidative stress.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the causality behind formulation constraints, and implement self-validating protocols for plerixafor salts, including plerixafor hexa(trifluoroacetate).

Mechanism of Action & Pathway Dynamics

To understand how to handle plerixafor in vitro and in vivo, it is critical to understand its target pathway. Under normal physiological conditions, stromal cell-derived factor-1α (SDF-1α / CXCL12) binds to the CXCR4 receptor, retaining HSCs within the bone marrow niche[1]. Plerixafor acts as a reversible antagonist, blocking this interaction and inducing rapid stem cell mobilization[1].